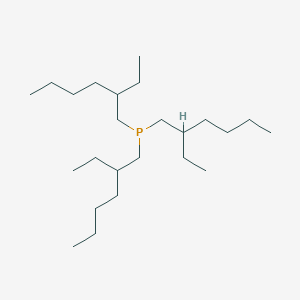
Tris(2-ethylhexyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-ethylhexyl)phosphine, also known as trioctylphosphine (TOP), is a widely used organophosphorus compound in chemical synthesis. TOP is a colorless liquid with a molecular formula of C24H51P and a molecular weight of 368.64 g/mol. It has a boiling point of 302°C and a melting point of -80°C. TOP is used as a ligand in coordination chemistry and as a reducing agent in organic synthesis.
Mecanismo De Acción
The mechanism of action of TOP as a reducing agent is based on its ability to donate electrons to other molecules. The phosphorus atom in TOP has a lone pair of electrons, which can be used to reduce other molecules by forming a new bond. In coordination chemistry, TOP acts as a ligand by coordinating to metal ions through its phosphorus atom. The resulting complex is stabilized by the electrostatic interaction between the metal ion and the TOP ligand.
Efectos Bioquímicos Y Fisiológicos
TOP has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic if ingested or inhaled. TOP can cause skin irritation and respiratory problems if it comes into contact with the skin or is inhaled. Therefore, it should be handled with care in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TOP has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized and purified. It is also a versatile reagent that can be used in a variety of chemical reactions. However, TOP is highly reactive and can be explosive if not handled properly. It is also toxic and requires special precautions to be taken when handling it.
Direcciones Futuras
There are several future directions for research on TOP. One area of interest is the development of new ligands based on TOP for use in coordination chemistry. These ligands could be designed to have specific properties, such as increased stability or selectivity for certain metal ions. Another area of interest is the development of new synthetic methods for producing TOP and related compounds. These methods could be more efficient or environmentally friendly than current methods. Finally, there is a need for more research on the toxicological effects of TOP and related compounds, in order to better understand their potential risks and develop appropriate safety protocols.
Métodos De Síntesis
TOP can be synthesized by reacting triethylaluminum with phosphorus trichloride in the presence of 2-ethylhexanol. The reaction produces TOP and aluminum chloride as byproducts. The resulting TOP is purified by distillation under vacuum.
Aplicaciones Científicas De Investigación
TOP is widely used in scientific research as a ligand in coordination chemistry. It forms stable complexes with metal ions, which are used in catalysis and materials science. TOP is also used as a reducing agent in organic synthesis, where it can reduce a variety of functional groups, including ketones, aldehydes, and esters.
Propiedades
Número CAS |
17423-52-8 |
|---|---|
Nombre del producto |
Tris(2-ethylhexyl)phosphine |
Fórmula molecular |
C24H51P |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
tris(2-ethylhexyl)phosphane |
InChI |
InChI=1S/C24H51P/c1-7-13-16-22(10-4)19-25(20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 |
Clave InChI |
UTAXICGCDMYKKJ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CP(CC(CC)CCCC)CC(CC)CCCC |
SMILES canónico |
CCCCC(CC)CP(CC(CC)CCCC)CC(CC)CCCC |
Otros números CAS |
17423-52-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



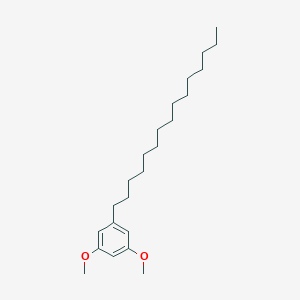
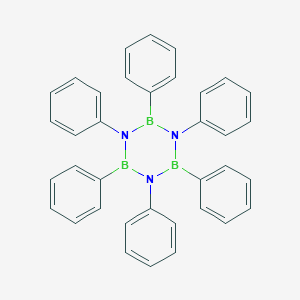
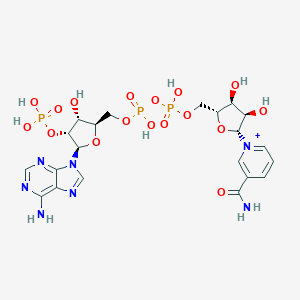
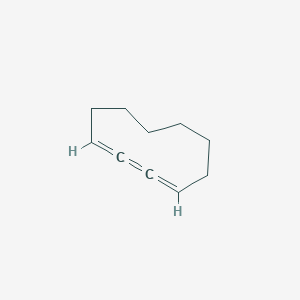

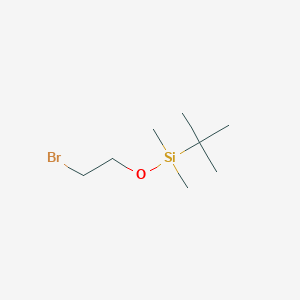


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
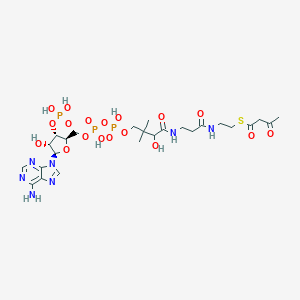
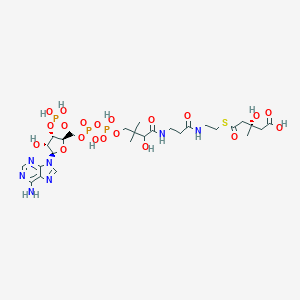
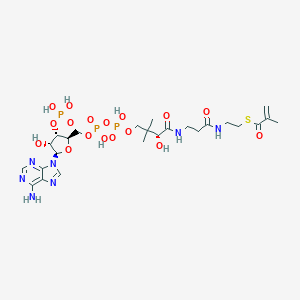

![5-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-5-oxopent-3-enoic acid](/img/structure/B108369.png)